p-Tolyl phenylacetate (also known as p-cresyl phenylacetate) is a high-value aromatic ester defined by its stable crystalline solid form at room temperature (melting point 74–77 °C) and ultra-low volatility. Widely utilized in the flavor and fragrance industries, it serves as a critical base-note fixative that imparts tenacious honey, floral (narcissus/hyacinth), and subtle animalic profiles. From a procurement perspective, its stability as a solid, combined with a highly favorable safety profile (LD50 > 5 g/kg), makes it a superior choice for long-lasting formulations compared to volatile liquid esters or toxic phenolic precursors [1].
Attempting to substitute p-Tolyl phenylacetate with generic floral esters, such as benzyl phenylacetate, fundamentally alters the physical handling and olfactory performance of a formulation. While benzyl phenylacetate provides a similar sweet honey note, it is a liquid at room temperature and lacks the specific animalic tenacity required for complex base notes. Furthermore, utilizing shorter-chain analogs like p-tolyl acetate introduces excessive volatility, destroying the required fixative effect. Finally, attempting to rely on unesterified precursors like p-cresol to achieve the animalic note introduces severe toxicity and harsh medicinal odors that ruin formulation balance and violate consumer safety regulations[1].
Unlike many common aromatic esters which remain liquid at ambient conditions, p-Tolyl phenylacetate is a stable crystalline solid. This physical state allows for highly precise gravimetric dosing during industrial compounding, eliminating the volumetric calibration errors and leakage risks associated with liquid substitutes like benzyl phenylacetate [1].
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | Solid (Melting point 74–77 °C) |
| Comparator Or Baseline | Benzyl phenylacetate (Liquid, Melting point ~ -4 °C) |
| Quantified Difference | Phase shift from liquid to stable solid at standard operating temperatures. |
| Conditions | Standard ambient temperature and pressure (SATP). |
Procuring a solid-state ester simplifies material handling, improves shelf-life stability, and ensures exact dosing in large-scale flavor and fragrance compounding.
The efficacy of an ester as a fixative depends heavily on its resistance to evaporation. p-Tolyl phenylacetate exhibits an exceptionally low vapor pressure, ensuring that its scent profile persists in the base notes of a formulation. In contrast, shorter-chain analogs like p-tolyl acetate evaporate rapidly, failing to anchor the formulation [1].
| Evidence Dimension | Vapor Pressure at 20 °C |
| Target Compound Data | ~0.0013 mmHg |
| Comparator Or Baseline | p-Tolyl acetate (~0.3 mmHg) |
| Quantified Difference | >200-fold reduction in volatility. |
| Conditions | Measured at 20 °C in standard atmospheric conditions. |
The ultra-low volatility justifies the procurement of this specific ester for applications requiring long-lasting scent retention and base-note anchoring.
p-Cresol is a common precursor that provides animalic notes but is highly toxic and corrosive. The esterification to p-Tolyl phenylacetate completely masks this toxicity while retaining the desired olfactory warmth, transforming a hazardous chemical into a safe, consumer-ready ingredient [1].
| Evidence Dimension | Acute Oral Toxicity (LD50 in rats) |
| Target Compound Data | > 5,000 mg/kg |
| Comparator Or Baseline | p-Cresol (~ 207 mg/kg) |
| Quantified Difference | >24-fold increase in the safety margin. |
| Conditions | Standard acute oral toxicity assay in murine models. |
Selecting the esterified compound is mandatory for regulatory compliance and consumer safety in downstream cosmetic and household products.
The procurement viability of p-Tolyl phenylacetate is enhanced by its compatibility with modern green synthesis routes. High-yield esterification can be achieved using environmentally benign solid-acid catalysts (such as H-β zeolites) under microwave irradiation, bypassing the corrosive waste generated by conventional mineral acid catalysis [1].
| Evidence Dimension | Esterification Efficiency and Waste Generation |
| Target Compound Data | High conversion (>90%) via solvent-free zeolite catalysis |
| Comparator Or Baseline | Conventional mineral acid synthesis (Lower selectivity, high aqueous acidic waste) |
| Quantified Difference | Elimination of corrosive aqueous waste with near-quantitative conversion. |
| Conditions | Solvent-free microwave irradiation using H-β zeolite. |
Compatibility with green catalytic processes ensures scalable, sustainable manufacturing and lower downstream purification costs for bulk buyers.
Driven by its ultra-low vapor pressure (0.0013 mmHg) and unique animalic-honey profile, this compound is the optimal choice for anchoring volatile top notes in high-end perfumes and household care products [1].
Because it is a stable crystalline solid at room temperature, it is highly preferred over liquid esters for dry flavor formulations where precise gravimetric dosing and resistance to oxidation are critical[2].
Due to its efficient synthesis profile, p-Tolyl phenylacetate serves as an excellent model compound for evaluating the performance of novel solid-acid catalysts (e.g., modified zeolites) in solvent-free, microwave-assisted esterifications [3].